(R,Z)-5-Muscenone
CAS No.:
Cat. No.: VC1857645
Molecular Formula: C16H28O
Molecular Weight: 236.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H28O |
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Molecular Weight | 236.39 g/mol |
IUPAC Name | (3R,5Z)-3-methylcyclopentadec-5-en-1-one |
Standard InChI | InChI=1S/C16H28O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h8,10,15H,2-7,9,11-14H2,1H3/b10-8-/t15-/m1/s1 |
Standard InChI Key | NKMKFQCVDZVEJR-WKTRQSJXSA-N |
Isomeric SMILES | C[C@@H]1C/C=C\CCCCCCCCCC(=O)C1 |
Canonical SMILES | CC1CC=CCCCCCCCCCC(=O)C1 |
Introduction
Chemical Structure and Properties
(R,Z)-5-Muscenone features a macrocyclic structure with specific stereochemical attributes that significantly influence its olfactory properties. The compound contains:
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A 15-membered macrocyclic ring
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An R-configuration at the stereogenic center
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A Z-configuration at the carbon-carbon double bond
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A ketone functional group
This precise structural arrangement confers its distinctive musk odor profile, which is characterized by a warm, sensual quality with remarkable persistence. The specific stereochemistry is critical, as the enantiomeric (S,Z)-5-muscenone and geometric (R,E)-5-muscenone isomers exhibit substantially different olfactory properties . The unique combination of the R-configuration and Z-geometry at the double bond creates the optimal spatial arrangement for interaction with olfactory receptors.
Table 1: Key Physical and Chemical Properties of (R,Z)-5-Muscenone
Property | Value |
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Molecular Formula | C₁₆H₂₈O |
Stereochemistry | R configuration at chiral center, Z configuration at double bond |
Appearance | Colorless to pale yellow liquid |
Odor Description | Powerful, warm musk with powdery aspects |
Odor Threshold | Exceptionally low (parts per billion range) |
Solubility | Soluble in alcohols and most organic solvents |
Stability | Excellent stability in fragrance formulations |
Historical Development
The development of (R,Z)-5-Muscenone represents an important chapter in the evolution of synthetic musk compounds. While natural musk has been valued since antiquity, the development of synthetic alternatives became necessary due to conservation concerns and cost considerations. The synthetic journey toward (R,Z)-5-Muscenone began with broader investigations into macrocyclic musk compounds, inspired by the structure of natural muscone .
Initial synthetic approaches faced significant challenges in achieving the specific stereochemistry required for optimal olfactory properties. Early methods typically produced racemic mixtures with varying ratios of geometric isomers, resulting in inconsistent fragrance profiles. The breakthrough came with the development of enantioselective synthetic methodologies that could precisely control both the absolute configuration at the stereogenic center and the geometry of the double bond .
Synthetic Routes and Methods
Catalytic Kinetic Resolution Approaches
A landmark achievement in the synthesis of (R,Z)-5-Muscenone was reported in 2004, featuring an efficient catalytic kinetic resolution strategy. This approach employs CBS (Corey-Bakshi-Shibata) reduction methodology to achieve high enantioselectivity . The synthesis involves:
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Preparation of a racemic precursor
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Kinetic resolution via CBS reduction
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An enantioconvergent transformation involving a PdII-catalyzed position-selective cyclization
This elegant approach produces (R,Z)-5-muscenone with excellent enantiomeric excess, representing a significant advance in stereoselective synthesis of macrocyclic musks . The method is particularly valuable because it allows for the efficient conversion of racemic material to a single enantiomer through a carefully designed sequence that amplifies stereoselectivity at key transformation points.
Enantioselective Aldol Condensation Method
Another powerful synthetic approach utilizes an enantioselective intramolecular aldol addition/dehydration reaction sequence. Knopff, Kuhne, and Fehr reported a practical synthesis starting from a readily available achiral macrocyclic diketone . The key features of this synthesis include:
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Sodium N-methylephedrate mediated enantioselective aldol condensation reaction (achieving up to 76% enantiomeric excess)
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Dynamic kinetic resolution of an aldol intermediate
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Subsequent transformations to establish the Z-configuration of the double bond
This methodology represents a shorter and more practical route to (R,Z)-5-Muscenone, making it more amenable to larger-scale production. The approach cleverly exploits the dynamic nature of certain intermediates to enhance stereoselectivity through kinetic control .
Other Synthetic Approaches
Fehr and colleagues further refined synthetic approaches to (R,Z)-5-Muscenone through an enantioselective aldol reaction coupled with Grob fragmentation, as reported in a 2010 publication . This method offers additional advantages in terms of efficiency and stereochemical control.
Various other methodologies have been explored, including:
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Enantioselective protonation strategies
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Ring-closing metathesis approaches
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Asymmetric hydrogenation methodologies
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Palladium-catalyzed cyclization reactions
Each of these approaches offers distinct advantages and challenges, contributing to a rich synthetic landscape for accessing this valuable musk compound .
Table 2: Comparison of Key Synthetic Routes to (R,Z)-5-Muscenone
Olfactory Properties and Applications in Perfumery
(R,Z)-5-Muscenone is characterized by an exceptional olfactory profile that makes it highly valuable in fine perfumery. Its scent is described as a refined, warm, powdery musk with excellent tenacity and diffusion properties. The olfactory impact of (R,Z)-5-Muscenone is considered superior to many other synthetic musk compounds, explaining the significant research effort dedicated to its stereoselective synthesis .
Key olfactory characteristics include:
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Powerful musk impression with low detection threshold
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Warm, sensual character without the animalic harshness of some natural musks
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Excellent fixative properties that enhance the longevity of fragrance compositions
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Good compatibility with other fragrance ingredients across various fragrance families
In perfume compositions, (R,Z)-5-Muscenone functions primarily as a base note, providing depth and longevity to the fragrance while enhancing the performance of other components. Its exceptional characteristics have made it highly sought after for premium fragrance formulations, despite the synthetic challenges associated with its production .
Comparative Analysis with Related Musk Compounds
(R,Z)-5-Muscenone belongs to a family of macrocyclic musk compounds that includes natural muscone and various synthetic derivatives. When compared to these related compounds, (R,Z)-5-Muscenone demonstrates distinctive attributes that position it as a premium ingredient in modern perfumery.
Table 3: Comparative Analysis of (R,Z)-5-Muscenone and Related Musk Compounds
Compound | Structural Features | Olfactory Profile | Synthetic Accessibility | Commercial Status |
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(R,Z)-5-Muscenone | 15-membered ring, R-configuration, Z-double bond | Refined, warm, powdery musk | Moderate to challenging (requires stereoselective methods) | Premium ingredient |
(R)-Muscone | 15-membered ring, R-configuration, no double bond | Classic, warm animal musk | Moderate (enantioselective synthesis required) | Established ingredient |
Racemic Muscone | 15-membered ring, racemic mixture | Warm musk with less refinement | Relatively straightforward | Widely used |
Exaltolide® | 15-membered lactone | Soft, sweet musk | Simple commercial synthesis | Mass market |
Galaxolide® | Polycyclic structure (non-macrocyclic) | Clean, sweet musk | Simple industrial synthesis | Mass market |
This comparative analysis highlights the unique position of (R,Z)-5-Muscenone in the musk landscape. While synthetic methods have become more efficient, its production still requires sophisticated stereoselective chemistry, justifying its premium status in the fragrance industry .
Recent Advances and Future Directions
Research into the synthesis and applications of (R,Z)-5-Muscenone continues to evolve, with several noteworthy developments in recent years. Advances in catalytic methodologies have further improved the efficiency and stereoselectivity of synthetic routes, potentially making this premium ingredient more accessible for broader applications .
Areas of ongoing research include:
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Development of biocatalytic approaches using engineered enzymes to achieve stereoselectivity under milder conditions
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Continuous flow chemistry applications to improve scalability of existing synthetic routes
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Structure-activity relationship studies to understand the molecular basis of the compound's exceptional olfactory properties
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Investigation of potential non-fragrance applications in related fields
The future of (R,Z)-5-Muscenone research may also see increased focus on sustainability aspects, with efforts to develop greener synthetic routes with reduced environmental impact. As analytical techniques continue to advance, deeper understanding of its interactions with olfactory receptors may also emerge, potentially informing the design of new musk compounds with optimized properties .
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